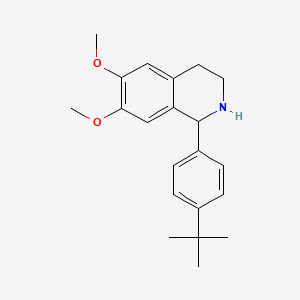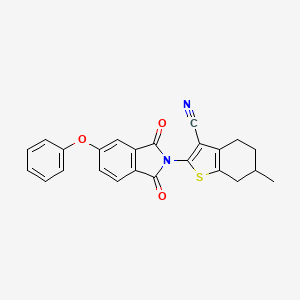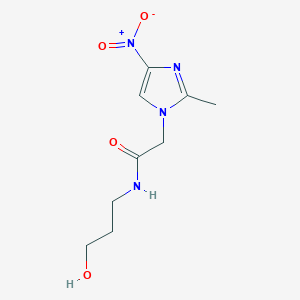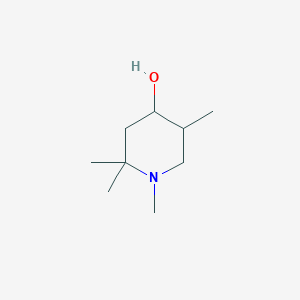![molecular formula C16H11N3O B4291602 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE](/img/structure/B4291602.png)
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Descripción general
Descripción
1-[2-(2-Furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a furylvinyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with furylvinyl derivatives in the presence of a base such as triethylamine and a solvent like xylene . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Análisis De Reacciones Químicas
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and antimicrobial agent.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other heterocyclic compounds. It can be used as a building block for the construction of more complex molecules.
Material Science: The electronic properties of triazoloquinoline derivatives make them suitable for use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with various molecular targets and pathways. In medicinal applications, this compound is believed to exert its effects by intercalating into DNA, thereby disrupting the replication and transcription processes of pathogenic organisms . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of these organisms, leading to their death or inhibition of growth.
Comparación Con Compuestos Similares
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits antiviral and antimicrobial activities, but its structure differs in the presence of a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]pyridine: This compound has shown antimalarial activity and differs in the presence of a pyridine ring instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential as a therapeutic agent make it a valuable subject for further study and development.
Propiedades
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-14-12(4-1)7-9-15-17-18-16(19(14)15)10-8-13-5-3-11-20-13/h1-11H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWIBPSLBSFJA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE](/img/structure/B4291521.png)
![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE](/img/structure/B4291545.png)
![N-(4-methoxyphenyl)-4-nitro-N-[1-(phenylcarbamoyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)
![1-[1-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]-3-METHYLBUTAN-1-ONE](/img/structure/B4291572.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4291575.png)



![N-(3,4-difluorophenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291609.png)
![2-(ADAMANTANE-1-AMIDO)-6-TERT-BUTYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4291613.png)
![2-[4-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)PHENOXY]ACETIC ACID](/img/structure/B4291617.png)

![(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE](/img/structure/B4291628.png)
